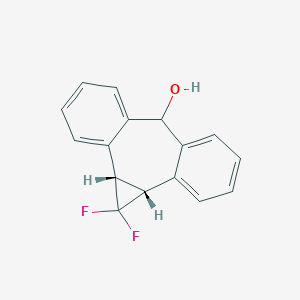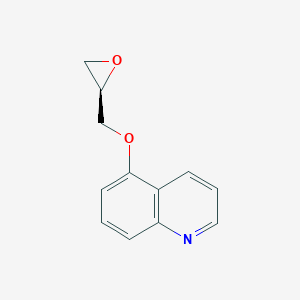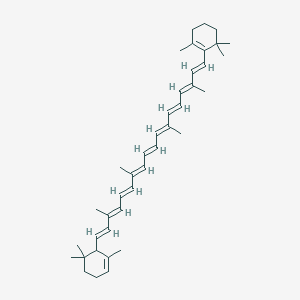
all-trans-alpha-Carotene
Vue d'ensemble
Description
All-trans-alpha-Carotene is a form of carotene with a β-ionone ring at one end and an α-ionone ring at the opposite end . It is the second most common form of carotene .
Synthesis Analysis
Carotenoids are synthesized de novo in all photosynthetic organisms . They are essential for photosynthesis and photoprotection, playing critical roles as light harvesting pigments and structural components of photosystems . They also provide precursors for the biosynthesis of phytohormones .Molecular Structure Analysis
Carotenoids are structurally and functionally a very diverse group of natural pigments of the polyene type . They occur ubiquitously in all organisms capable of conducting photosynthesis . The pattern of conjugated double bonds in the carotenoid backbone determines their light absorbing properties and antioxidant ability .Chemical Reactions Analysis
Carotenoids are known to be very efficient physical and chemical quenchers of singlet oxygen . They also serve as potent scavengers of other reactive oxygen species . Depending on the dominant degradation mechanism, bond cleavage might occur either randomly or at defined positions of the conjugated electron system, resulting in a diversity of cleavage products .Physical And Chemical Properties Analysis
Carotenoids are isoprenoid metabolites . They are very efficient physical quenchers of singlet oxygen and scavengers of other reactive oxygen species . Carotenoids can also act as chemical quenchers undergoing irreversible oxygenation .Applications De Recherche Scientifique
Carotenoids in Human Plasma
All-trans-alpha-carotene, along with other carotenoids such as all-trans-lutein, all-trans-zeaxanthin, and beta-cryptoxanthin, has been quantitatively analyzed in human plasma. These carotenoids, including alpha-carotene, were found in significant concentrations in human circulation and their ratios could indicate dietary intake or specific absorption and utilization mechanisms in humans (Krinsky et al., 1990).
Kinetics of Carotene Isomerization
The kinetics of isomerization of all-trans-alpha-carotene have been studied in the context of thermal and light-induced changes. This research is important for understanding the stability and behavior of alpha-carotene under various conditions, which can be crucial for its applications in food and pharmaceutical industries (Chen et al., 1994).
Carotenoids in Dietary Supplements
The determination of all-trans-alpha-carotene in dietary supplements and raw materials has been a subject of study, emphasizing its role in nutrition and health. Accurate measurement of this compound is vital for ensuring the quality and effectiveness of dietary supplements (Szpylka & Devries, 2005).
Carotenoid Isomers in Food Processing
Research on the occurrence of carotenoid cis-isomers in food, including alpha-carotene, has highlighted the technological, analytical, and nutritional implications of processing on these compounds. This research is critical for understanding how food processing affects the nutritional value of foods containing carotenoids (Schieber & Carle, 2005).
Bioavailability and Bioaccessibility Studies
Studies have also focused on the bioavailability and bioaccessibility of all-trans-alpha-carotene from various sources, including microalgae. Such research is key to understanding how different processing methods and food matrices affect the efficiency of carotenoid absorption in the human body (do Nascimento et al., 2021).
Safety And Hazards
Orientations Futures
Carotenoids are critically important to human nutrition and health . Provitamin A carotenoids, such as β-carotene and α-carotene, are the dietary precursors of vitamin A, which is essential for eyes and immune system . Dietary carotenoids as antioxidants help reduce the risk of various chronic diseases such as cancer and cardiovascular diseases . Therefore, future research may focus on the beneficial effects of dietary carotenoid intake in widespread modern civilization diseases .
Propriétés
IUPAC Name |
1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVAOWXLWRTKGA-JLTXGRSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CCCC2(C)C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893712 | |
| Record name | beta,epsilon-Carotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
all-trans-alpha-Carotene | |
CAS RN |
432-70-2 | |
| Record name | α-Carotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=432-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Carotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta,epsilon-Carotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



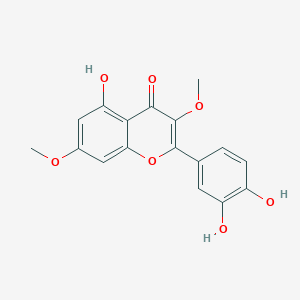
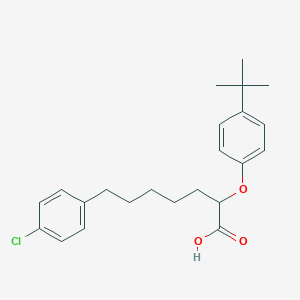
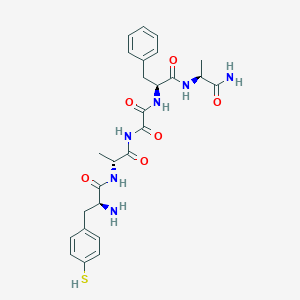
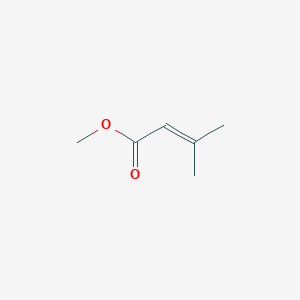
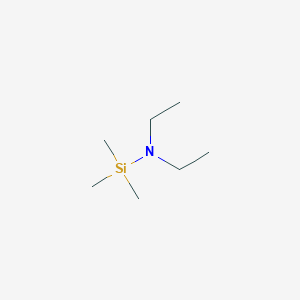
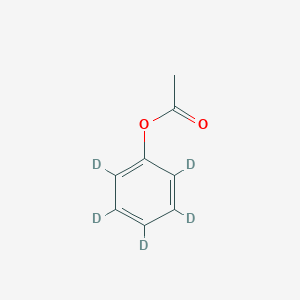
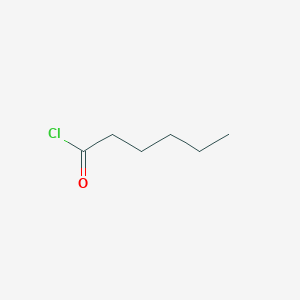
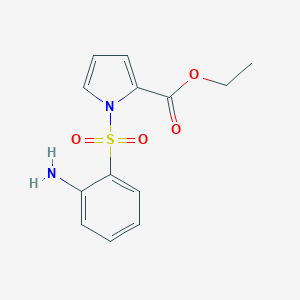
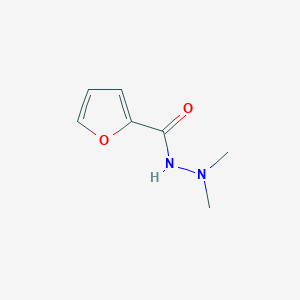
![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)
